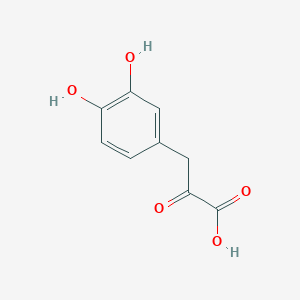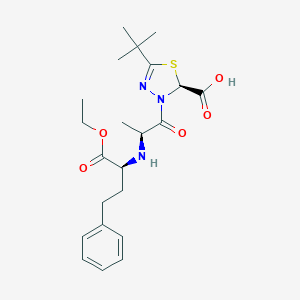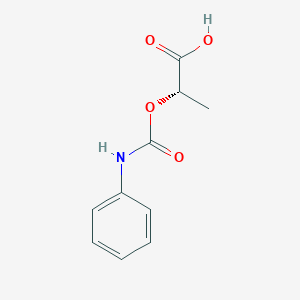
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, also known as carbaryl, is a widely used insecticide. It belongs to the carbamate family of insecticides and is used to control pests in agriculture, forestry, and public health. Carbaryl is a white crystalline solid that is soluble in water and has a faint odor. It is a broad-spectrum insecticide that is effective against a wide range of pests, including aphids, mites, and beetles.
作用机制
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with the metabolism of carbohydrates and lipids, and affect the structure and function of the insect cuticle. In non-target organisms, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can also have toxic effects, such as disrupting the endocrine system and causing developmental abnormalities.
实验室实验的优点和局限性
Carbaryl is a widely used insecticide that has been extensively studied in laboratory experiments. Its broad-spectrum activity and relatively low toxicity make it a useful tool for studying insect physiology and toxicology. However, its use is limited by its potential to affect non-target organisms and its persistence in the environment.
未来方向
There are several areas of future research that could be explored in relation to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. These include:
1. Developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride that are more effective against specific pests and have reduced environmental impact.
2. Studying the effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on non-target organisms, including beneficial insects and soil microorganisms.
3. Investigating the mechanisms of insecticide resistance to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride and developing strategies to overcome resistance.
4. Evaluating the potential health effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on humans and animals, particularly in occupational settings.
5. Developing alternative pest control strategies that reduce the reliance on chemical insecticides like alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride.
In conclusion, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It works by inhibiting the activity of the enzyme acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While it has been a useful tool in laboratory experiments, its use is limited by its potential to affect non-target organisms and its persistence in the environment. Future research should focus on developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, studying its effects on non-target organisms, and developing alternative pest control strategies.
合成方法
Carbaryl is synthesized by reacting methyl isocyanate with alpha-methylbenzyl alcohol in the presence of a catalyst. The resulting product is then treated with diethylamine to form alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. The synthesis method is complex and requires careful handling of toxic chemicals.
科学研究应用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in scientific research to study the mechanisms of insecticide resistance, the effects of pesticides on beneficial insects, and the environmental fate of pesticides. Carbaryl has also been used in toxicological studies to evaluate its potential health effects on humans and animals.
属性
CAS 编号 |
101491-67-2 |
|---|---|
产品名称 |
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride |
分子式 |
C15H25ClN2O2 |
分子量 |
300.82 g/mol |
IUPAC 名称 |
diethyl-[2-(1-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
InChI 键 |
JOFXZHOHDBVQQS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
其他 CAS 编号 |
101491-66-1 101491-67-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



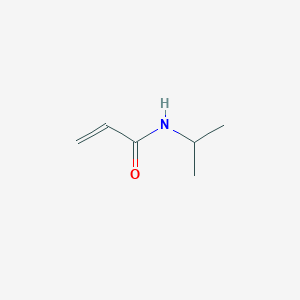

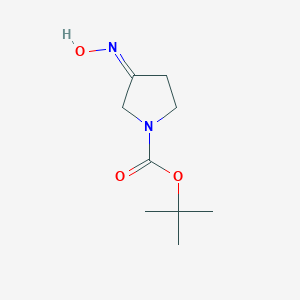
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
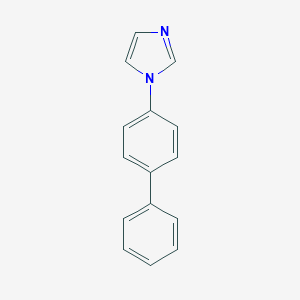
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

